molecular formula C14H23O6PS B12557138 Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester CAS No. 143798-82-7

Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester

Cat. No.: B12557138
CAS No.: 143798-82-7
M. Wt: 350.37 g/mol
InChI Key: USTDPEJAFZAUGH-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to achieve dealkylation of dialkyl phosphonates . The reaction conditions often require an acidic environment, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.

Scientific Research Applications

Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to mimic phosphate groups allows it to interfere with enzymatic processes and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester
  • Phosphinic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester

Uniqueness

Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester is unique due to its specific structural features, such as the presence of the phosphonic acid functional group and the methylsulfonyl moiety

Properties

CAS No.

143798-82-7

Molecular Formula

C14H23O6PS

Molecular Weight

350.37 g/mol

IUPAC Name

(1-diethoxyphosphoryl-3-phenylpropan-2-yl) methanesulfonate

InChI

InChI=1S/C14H23O6PS/c1-4-18-21(15,19-5-2)12-14(20-22(3,16)17)11-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3

InChI Key

USTDPEJAFZAUGH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(CC1=CC=CC=C1)OS(=O)(=O)C)OCC

Origin of Product

United States

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